molecular formula C19H17NO3 B1331774 2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid CAS No. 350989-59-2

2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid

Cat. No. B1331774
CAS RN: 350989-59-2
M. Wt: 307.3 g/mol
InChI Key: NPCGVDZHTOTJGL-UHFFFAOYSA-N
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Description

2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid is a compound that can be presumed to have a quinoline core structure with a carboxylic acid moiety at the 4-position and an isopropoxyphenyl group at the 2-position. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related quinoline carboxylic acids and their derivatives, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of quinoline carboxylic acid derivatives typically involves the condensation of substituted aminoquinolines with various reagents. For example, the synthesis of 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives involves the condensation of 2-aminoquinoline-3-carboxamides with dialkyl oxalates, followed by further chemical transformations . Although the specific synthesis of 2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid is not detailed, similar synthetic strategies could potentially be employed.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. The substitution of the quinoline core with various functional groups, such as carboxylic acids and isopropoxyphenyl groups, can significantly affect the compound's properties and interactions. For instance, the crystal structure of a related compound, (R,R)-1 (R)-mandelic acid, revealed a three-point supramolecular interaction .

Chemical Reactions Analysis

Quinoline carboxylic acids and their derivatives can participate in various chemical reactions. The presence of the carboxylic acid group allows for reactions typical of carboxylic acids, such as esterification and amide formation. Additionally, the quinoline moiety can engage in electrophilic substitution reactions at positions activated by the carboxylic acid group. The papers provided do not detail specific reactions for 2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid, but they do discuss the reactivity of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline carboxylic acids are influenced by their molecular structure. The solubility, thermal behavior, and reactivity towards metal ions are some of the properties that can be determined. For example, quinoxaline-2-carboxylic acid and its derivatives have been used as analytical reagents due to their ability to form metal complexes, which can be used for the gravimetric determination of various metal ions . The optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol has been used for molecular recognition, indicating that quinoline derivatives can have specific interactions based on their stereochemistry .

Scientific Research Applications

  • Photophysical Properties : Quinoline derivatives have been studied for their photophysical behaviors. For example, compounds containing benzimidazole and benzothiazole moieties exhibited dual emissions and large Stokes shift emission patterns, indicating potential applications in fluorescence spectroscopy (Padalkar & Sekar, 2014).

  • Synthetic Methods : New and convenient routes for synthesizing quinoline-2-carboxylic acid derivatives have been explored. These methods are significant for the preparation of compounds used in various scientific and medicinal applications (Riego et al., 2005).

  • Anticancer Activity : Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives have been synthesized and shown significant anticancer activity. These compounds have been tested against various carcinoma cell lines, suggesting their potential as novel anticancer agents (Bhatt, Agrawal, & Patel, 2015).

  • Metal Complexes and Antibacterial Activities : The synthesis and properties of metal complexes derived from 2-phenylquinoline carboxylic acids have been explored. These compounds exhibit interesting fluorescent behavior and antibacterial activities, indicating potential applications in biochemistry and medicine (Lei et al., 2014).

  • Molecular Recognition : Optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol, derived from quinoline compounds, has been used for molecular recognition of enantiomers of acids, detectable by NMR or fluorescence spectroscopy. This indicates potential applications in stereochemistry and analytical chemistry (Khanvilkar & Bedekar, 2018).

  • Corrosion Inhibition : Quinoline derivatives have been studied as corrosion inhibitors for mild steel in acidic medium. Their effectiveness was demonstrated through various electrochemical and surface analysis techniques, suggesting their application in material science and engineering (Singh, Srivastava, & Quraishi, 2016).

Mechanism of Action

Quinoline-4-carboxamide derivatives have been identified as potent inhibitors of alkaline phosphatases . They have been found to inhibit signal transducer and activator of transcription 3 (STAT3), which is critical for protein synthesis .

Future Directions

The future directions of “2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid” could involve further exploration of its potential as a biochemical for proteomics research . Additionally, the development of more efficient synthesis methods, such as the Doebner hydrogen-transfer reaction, could also be a focus of future research .

properties

IUPAC Name

2-(3-propan-2-yloxyphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-12(2)23-14-7-5-6-13(10-14)18-11-16(19(21)22)15-8-3-4-9-17(15)20-18/h3-12H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCGVDZHTOTJGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901206317
Record name 2-[3-(1-Methylethoxy)phenyl]-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901206317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Isopropoxyphenyl)quinoline-4-carboxylic acid

CAS RN

350989-59-2
Record name 2-[3-(1-Methylethoxy)phenyl]-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=350989-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-(1-Methylethoxy)phenyl]-4-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901206317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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